

Physicochemical properties of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

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Compound of Interest

Compound Name: 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Cat. No.: B1269559

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An In-depth Technical Guide on **2-Amino-4-(4-bromophenyl)-5-methylthiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. The presence of a bromophenyl group and a methyl group on the thiazole core imparts specific physicochemical characteristics that make it a valuable intermediate in medicinal and agricultural chemistry.[1][2] Its structure is a key pharmacophore, and derivatives have shown a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][3] This document provides a comprehensive overview of its known physicochemical properties, outlines a standard experimental protocol for its synthesis, and presents key data in a structured format for researchers.

Core Physicochemical Properties

The fundamental properties of **2-Amino-4-(4-bromophenyl)-5-methylthiazole** are summarized below. These values are critical for its application in synthesis, formulation, and biological screening.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ BrN ₂ S	[2]
Molecular Weight	269.17 g/mol	[1][2]
CAS Number	65705-44-4	[1][2]
Appearance	Pale yellow needles or solid	[2]
Melting Point	148-155 °C	[1][2]
Purity	≥ 97-98% (as determined by HPLC)	[1][2]
Predicted XlogP	3.4	[4]
Storage Conditions	Store at 0-8 °C	[2]

Spectroscopic and Structural Identifiers

Structural confirmation is paramount in chemical synthesis. The following identifiers are used for the unambiguous characterization of **2-Amino-4-(4-bromophenyl)-5-methylthiazole**.

Identifier	Value	Reference(s)
SMILES	<chem>Cc1sc(N)nc1-c2ccc(Br)cc2</chem>	
InChI	1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)	
InChIKey	ULSZADQFOHESKR-UHFFFAOYSA-N	

Experimental Protocols

The synthesis of 2-amino-4-aryl-5-methylthiazole derivatives is commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α -haloketone with a thioamide.

General Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

This protocol describes a generalized Hantzsch synthesis approach, which is a standard and widely used method for this class of compounds.^{[5][6]}

Materials:

- 1-(4-bromophenyl)propan-1-one
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Thiourea (CH₄N₂S)
- Ethanol (or other suitable solvent)
- Chloroform or Acetic Acid (for bromination step)

Procedure:

- Synthesis of α -haloketone intermediate (2-bromo-1-(4-bromophenyl)propan-1-one):
 - Dissolve 1-(4-bromophenyl)propan-1-one in a suitable solvent such as chloroform or acetic acid.
 - Slowly add an equimolar amount of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution while stirring. The reaction may be initiated with gentle heating or a radical initiator if using NBS.
 - Continue stirring the reaction mixture for several hours until TLC analysis indicates the consumption of the starting ketone.
 - Upon completion, the solvent is typically removed under reduced pressure to yield the crude α -bromoketone intermediate.
- Cyclocondensation (Hantzsch Reaction):
 - Dissolve the crude 2-bromo-1-(4-bromophenyl)propan-1-one intermediate in ethanol.

- Add an equimolar amount of thiourea to the solution.
- Reflux the reaction mixture for several hours (typically 4-10 hours).[7] Monitor the reaction progress using TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- A precipitate will form. Collect the solid product by filtration.
- Purification:
 - Wash the crude product with water to remove any unreacted thiourea and other water-soluble impurities.
 - Purify the solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, **2-Amino-4-(4-bromophenyl)-5-methylthiazole**, as pale yellow needles.[2]

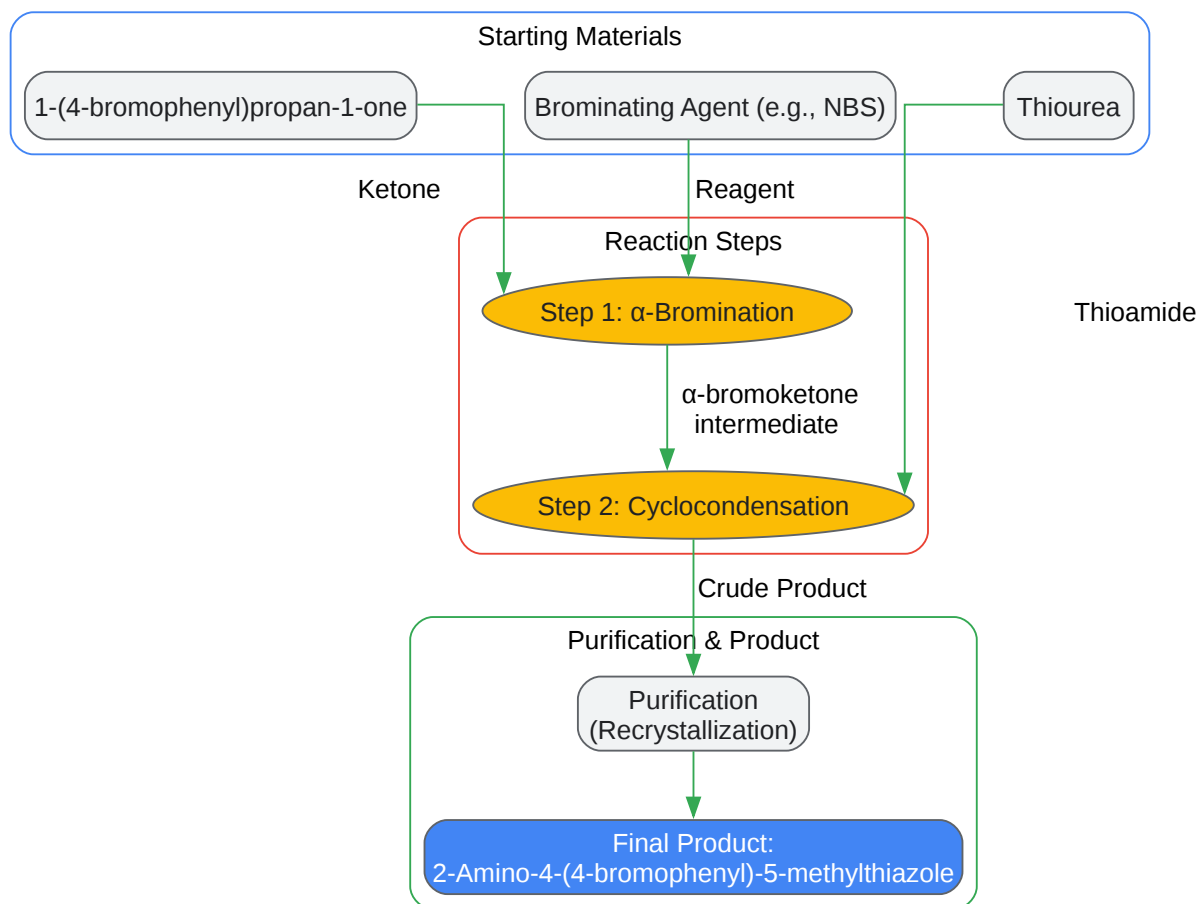
Characterization:

- Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. The melting point should be compared with the literature value.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for **2-Amino-4-(4-bromophenyl)-5-methylthiazole**.



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Caption: Generalized workflow for the Hantzsch synthesis of the title compound.

Biological Significance and Applications

2-Aminothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[3]

- **Pharmaceutical Development:** The title compound serves as a key intermediate in the synthesis of more complex molecules.[1][2] The 2-aminothiazole core is a well-established pharmacophore in oncology, and derivatives have been shown to possess anticancer properties, often by inducing apoptosis and cell cycle arrest.[3] The presence of the bromophenyl moiety can enhance lipophilicity and reactivity, potentially improving cell membrane permeability and interaction with biological targets.[1][3]
- **Agricultural Chemistry:** This compound and its derivatives have shown potential in the development of agrochemicals, including pesticides and herbicides, due to their stability and reactivity.[1][2]

Currently, no specific signaling pathways have been definitively elucidated for **2-Amino-4-(4-bromophenyl)-5-methylthiazole** itself. Research is ongoing for the broader class of 2-aminothiazoles, investigating their interactions with various kinases, receptors, and enzymes.

Safety and Handling

- **Hazard Classifications:** Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage.
- **Precautionary Statements:** Wear protective gloves, eye protection, and face protection. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.
- **Storage:** Store in a well-ventilated place, kept cool (0-8 °C), and with the container tightly closed.[2]

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